molecular formula C32H23O2P B8801196 2'-Diphenylphosphinyl-2-hydroxy-1,1'-binaphthyl CAS No. 162426-75-7

2'-Diphenylphosphinyl-2-hydroxy-1,1'-binaphthyl

Cat. No. B8801196
CAS RN: 162426-75-7
M. Wt: 470.5 g/mol
InChI Key: RPIVSEHFVUVNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Diphenylphosphinyl-2-hydroxy-1,1'-binaphthyl is a useful research compound. Its molecular formula is C32H23O2P and its molecular weight is 470.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-Diphenylphosphinyl-2-hydroxy-1,1'-binaphthyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Diphenylphosphinyl-2-hydroxy-1,1'-binaphthyl including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

162426-75-7

Product Name

2'-Diphenylphosphinyl-2-hydroxy-1,1'-binaphthyl

Molecular Formula

C32H23O2P

Molecular Weight

470.5 g/mol

IUPAC Name

1-(2-diphenylphosphorylnaphthalen-1-yl)naphthalen-2-ol

InChI

InChI=1S/C32H23O2P/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)35(34,25-13-3-1-4-14-25)26-15-5-2-6-16-26/h1-22,33H

InChI Key

RPIVSEHFVUVNQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

An optically active binaphthol (VII) as a starting material is reacted by a method described in the literature (M. Vondenhof and J. Mattay, Tetrahedron Lett., 1990, Vol. 31, pp. 985-988; L. Kurz, G. Lee, D. Morgans, Jr., M. J. Waldyke, and T. Ward, Tetrahedron Lett., 1990, Vol. 31, pp. 6321-6324) and by a method described in the literature (Y. Uozumi, A. Tanahashi, S.-Y. Lee, and T. Hayashi, J. Org. Chem., 1993, Vol. 58, pp. 1945-1948). That is, the binaphthol (VII) is reacted with trifluoromethanesulfonic anhydride (Tf2O) using pyridine in methylene chloride to convert compound (VII) to 2,2'-bis(trifluoromethanesulfonyloxy)-1,1'-binaphthyl (VIII), which is reacted with diphenylphosphine oxide (Ph2PHO) in the presence of a catalytic amount of a palladium-phosphine complex, whereby 2'-diphenylphosphinyl-2-trifluoromethanesulfonyloxy-1,1'-binaphthyl (IX) can be synthesized. Compound (IX) is hydrolyzed with lithium hydroxide (LiOH) to obtain 2'-diphenylphosphinyl-2-hydroxy-1,1'-binaphthyl (X), which is brominated in dioxane to obtain 2'-diphenylphosphinyl-2-hydroxy-6-bromo-1,1'-binaphthyl (XI). Compound (XI) is reduced with trichlorosilane (HSiCl3) to obtain 2'-diphenylphosphino-2-hydroxy-6-bromo-1,1'-binaphthyl (XII), which is reacted with 2-vinyl-5,5-dimethyl-1,3-dioxa-2-borinane using a palladium catalyst by a method described in the literature (Y. Miyaura and A. Suzuki, J. C. S. Chem. Commun., 1979, p. 866) to obtain 2'-diphenylphosphino-2-hydroxy-6-vinyl-1,1'-binaphthyl (XIII).
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